Technical Whitepaper: Molecular Weight and Exact Mass Characterization of N1-(Naphthalen-1-yl)ethane-1,2-diamine Oxalate
Technical Whitepaper: Molecular Weight and Exact Mass Characterization of N1-(Naphthalen-1-yl)ethane-1,2-diamine Oxalate
Executive Summary
N1-(Naphthalen-1-yl)ethane-1,2-diamine (commonly abbreviated as NED) is a highly versatile aromatic amine, universally recognized as the primary coupling agent in the colorimetric Griess assay for nitrite detection[1],[2]. While the dihydrochloride salt is frequently utilized, the oxalate salt derivative (CAS: 72704-20-2) serves as a highly stable bulk drug intermediate and specialized analytical reagent[3],[4].
For researchers conducting High-Resolution Mass Spectrometry (HRMS) or pharmacokinetic profiling, distinguishing between the average molecular weight (used for stoichiometric dosing) and the monoisotopic exact mass (used for mass analyzer calibration and structural elucidation) is a critical prerequisite. This whitepaper provides a comprehensive technical breakdown of the exact mass calculations, structural ionization logic, and a validated analytical protocol for the characterization of NED oxalate.
Chemical Identity & Structural Architecture
N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is a 1:1 organic salt composed of the bidentate basic amine (NED) and the dicarboxylic oxalic acid. In solution, the proton transfer from oxalic acid to the primary amine of the ethylenediamine moiety forms a stable ionic lattice.
Quantitative Physicochemical Data
The following table summarizes the critical mass parameters required for both synthetic formulation and mass spectrometry workflows.
| Property | Value |
| Chemical Name | N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate |
| CAS Registry Number | 72704-20-2 |
| Overall Molecular Formula | C₁₄H₁₆N₂O₄ |
| Average Molecular Weight | 276.292 g/mol |
| Monoisotopic Exact Mass (Salt) | 276.1110 Da |
| Base Exact Mass (C₁₂H₁₄N₂) | 186.1157 Da[5] |
| Acid Exact Mass (C₂H₂O₄) | 89.9952 Da |
Ionization Logic in Mass Spectrometry
Because salts do not ionize as intact neutral molecules in Electrospray Ionization (ESI), the exact mass of the total salt (276.1110 Da) is never detected as a single peak. Instead, the mass spectrometer detects the individual ionized components.
Caption: Structural composition and ESI mass spectrometry ionization logic for NED oxalate.
Mass Calculation Fundamentals
To ensure scientific integrity in HRMS, it is vital to understand the causality behind mass calculations:
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Average Molecular Weight (276.292 g/mol ): Calculated using the standard atomic weights, which account for the natural terrestrial abundance of isotopes (e.g., Carbon = 12.011). This value is strictly used for weighing solid powders to prepare molar solutions.
-
Monoisotopic Exact Mass (276.1110 Da): Calculated using the mass of the most abundant stable isotope for each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).
Calculation for the Total Salt (C₁₄H₁₆N₂O₄):
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Carbon (14 × 12.000000) = 168.000000
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Hydrogen (16 × 1.007825) = 16.125200
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Nitrogen (2 × 14.003074) = 28.006148
-
Oxygen (4 × 15.994915) = 63.979660
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Total Exact Mass = 276.1110 Da
Analytical Protocol: HRMS Exact Mass Verification
To empirically validate the exact mass of NED oxalate, a self-validating LC-MS/MS protocol must be employed. The following methodology ensures high mass accuracy (< 2 ppm) and eliminates false positives.
Step-by-Step Methodology
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute to a final working concentration of 1 µg/mL.
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Causality: The 50:50 organic/aqueous ratio ensures complete solvation of both the highly lipophilic naphthyl ring and the polar oxalate counter-ion. This prevents analyte precipitation in the injection loop prior to ionization.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Causality: Formic acid acts as an essential proton source. It enhances the ionization efficiency of the diamine base in positive ESI mode while maintaining sharp chromatographic peak shapes by suppressing secondary interactions with residual column silanols.
Step 3: Dual-Polarity Electrospray Ionization (ESI)
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Action: Configure the mass spectrometer to rapidly alternate between ESI+ and ESI- modes within the same run.
-
Causality: Because the compound is a salt, the intact mass (276.1110 Da) will not fly in the vacuum. Dual-polarity is required because the diamine base readily accepts a proton to form[M+H]⁺ at m/z 187.1235 (detected in ESI+), whereas the oxalic acid readily loses a proton to form [M-H]⁻ at m/z 88.9880 (detected in ESI-). Detecting both ions at the same retention time self-validates the presence of the specific salt.
Step 4: Mass Analysis & Calibration
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Action: Acquire data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer calibrated with an internal lock-mass reference (e.g., Leucine Enkephalin).
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Causality: Continuous lock-mass correction compensates for instrumental thermal drift during the run, guaranteeing the mass accuracy remains below 2 ppm. This is critical for distinguishing the exact mass from isobaric background interferences.
Application Context: The Griess Reaction
Beyond its use as a bulk intermediate, the NED moiety is famous for its role in the Griess assay—a standard method for quantifying nitric oxide (NO) production via its stable degradation product, nitrite[2].
In this assay, an acidic environment facilitates the reaction between sulfanilamide and nitrite to form a transient diazonium salt[6]. The addition of NED (supplied here as the stable oxalate salt) triggers an electrophilic aromatic substitution, coupling the diazonium ion to the naphthyl ring. This forms a highly conjugated, stable azo dye that absorbs strongly at 540 nm[1],[2].
Caption: Mechanistic pathway of the Griess reaction utilizing NED oxalate for nitrite detection.
References[3] Title: Buy N-(1-NAPHTHYL) ETHYLENEDIAMINE OXALATE from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI
Sources
- 1. Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07656A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 72704-20-2 | CAS DataBase [chemicalbook.com]
- 5. N-(1-Naphthyl)ethylenediamine | C12H14N2 | CID 15107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
